molecular formula C9H9IO3 B581476 5-Iodo-2-methoxy-4-methylbenzoic acid CAS No. 1241674-09-8

5-Iodo-2-methoxy-4-methylbenzoic acid

Cat. No.: B581476
CAS No.: 1241674-09-8
M. Wt: 292.072
InChI Key: ZMSRDJONMBQQAD-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9IO3 . It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups attached to the benzene ring.

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Iodo-2-methoxy-4-methylbenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid. One common method includes the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and acetic anhydride. This process is often carried out in the presence of a microporous compound, such as a zeolite catalyst, to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves iodination followed by purification steps such as sublimation, distillation, and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzoic acids .

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxy-4-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-iodo-2-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSRDJONMBQQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676307
Record name 5-Iodo-2-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241674-09-8
Record name 5-Iodo-2-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-iodo-2-methoxy-4-methylbenzoate (3.0 g, 9.80 mmol) in ethanol (10 ml) in a 50 ml RB flask was added an aqueous solution of NaOH (0.784 g, 19.60 mmol, 1M). The reaction mixture was stirred at room temperature overnight. The solvent was removed under vacuum, the solid filtered and dried to give the titled compound (2.2 g, 74%). LCMS: (ES+) m/z=292 (M+H)+; Column. PUROSPHER@star RP-18 (4×55) mm, 3 μm; Buffer: 20 mM NH4OAc IN WATER; Mphase A: Buffer+MeCN (90+10); Mphase B: Buffer+MeCN (10+90); Flow: 2.5 ml/min Time (min.): 0 2 2.5 3; % B: 0 100 100 0; RT: 1.04 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.784 g
Type
reactant
Reaction Step Two
Yield
74%

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